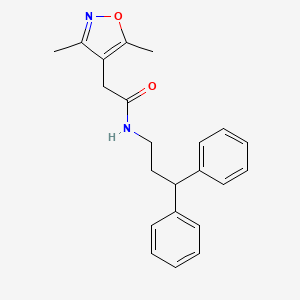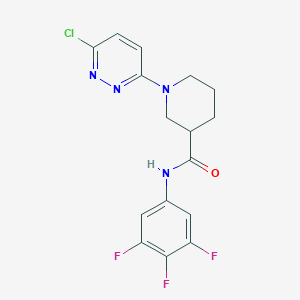![molecular formula C17H14ClNO4 B10997377 5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B10997377.png)
5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the indole family and features a chlorinated and methoxylated structure. Its systematic name is quite a mouthful, but let’s break it down:
Indole: A heterocyclic aromatic compound with a bicyclic structure containing a pyrrole ring fused to a benzene ring.
5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: This compound combines an indole core with a chlorinated substituent, a hydroxyl group, and a methoxyphenyl moiety.
Preparation Methods
Synthetic Routes::
- Although specific synthetic routes for this compound are not widely documented, it likely involves multi-step reactions.
- One potential approach could start with an indole precursor, followed by chlorination, hydroxylation, and methylation steps.
- Industrial-scale production methods are proprietary and may involve specialized conditions.
- Researchers often optimize synthetic routes to improve yield, efficiency, and safety.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction reactions could modify the indole ring or other functional groups.
Substitution: Substituents (such as chlorine and methoxy) can participate in substitution reactions.
Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide).
Hydroxylation: Hydroxylating agents (e.g., sodium hydroxide, hydrogen peroxide).
Methylation: Methylation reagents (e.g., dimethyl sulfate, methyl iodide).
- The major products depend on reaction conditions and regioselectivity.
- Potential products include chlorinated, hydroxylated, and methoxylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May have pharmacological applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular targets.
- Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (chlorine, methoxy group).
Similar Compounds: Explore related indole derivatives (e.g., tryptophan, serotonin).
Properties
Molecular Formula |
C17H14ClNO4 |
|---|---|
Molecular Weight |
331.7 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one |
InChI |
InChI=1S/C17H14ClNO4/c1-23-15-5-3-2-4-11(15)14(20)9-17(22)12-8-10(18)6-7-13(12)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21) |
InChI Key |
ANJGOZONZRWMMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B10997302.png)
![3-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10997307.png)
![4-Hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide](/img/structure/B10997330.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10997344.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10997349.png)
![N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine](/img/structure/B10997352.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide](/img/structure/B10997353.png)
![N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-phenylalanine](/img/structure/B10997369.png)
![1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide](/img/structure/B10997384.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B10997387.png)

![N-(1H-indol-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997397.png)
![N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10997399.png)
